2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(5-aminopyrimidin-4-yl)oxyethanol |
InChI |
InChI=1S/C6H9N3O2/c7-5-3-8-4-9-6(5)11-2-1-10/h3-4,10H,1-2,7H2 |
InChI Key |
SPSORJZRALNMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)OCCO)N |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 5 Aminopyrimidin 4 Yl Oxy Ethan 1 Ol
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol, with a molecular formula of C₆H₉N₃O₂, the calculated exact mass of the protonated molecule [M+H]⁺ is 156.07675. An experimentally obtained high-resolution mass spectrum would be expected to show a prominent peak at or very near this m/z value, thereby confirming the molecular formula. The fragmentation pattern in the mass spectrum would likely involve the loss of the hydroxyethyl (B10761427) group or cleavage of the ether linkage, providing further structural evidence.
| Ion | Calculated m/z |
| [M+H]⁺ | 156.07675 |
| [M+Na]⁺ | 178.05870 |
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Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the pyrimidine (B1678525) ring and the aliphatic protons of the 2-hydroxyethoxy side chain. The two aromatic protons on the pyrimidine ring are expected to appear as singlets in the downfield region, typically between δ 7.5 and 8.5 ppm. The methylene (B1212753) protons of the ethoxy group adjacent to the oxygen atom (-O-CH₂-) would likely resonate around δ 4.0-4.5 ppm as a triplet, while the methylene protons adjacent to the hydroxyl group (-CH₂-OH) would appear further upfield, around δ 3.5-4.0 ppm, also as a triplet. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent, but typically in the range of δ 2.0-5.0 ppm. The amino group protons (-NH₂) would also give rise to a broad singlet, likely in the region of δ 5.0-6.0 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyrimidine H | 7.5 - 8.5 | s |
| -O-CH₂- | 4.0 - 4.5 | t |
| -CH₂-OH | 3.5 - 4.0 | t |
| -OH | 2.0 - 5.0 | br s |
| -NH₂ | 5.0 - 6.0 | br s |
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The ¹³C NMR spectrum is expected to show six distinct carbon signals. The carbon atoms of the pyrimidine ring would be found in the downfield region of the spectrum. The carbon atom attached to the ether oxygen is anticipated to be the most deshielded of the pyrimidyl carbons. The two methylene carbons of the 2-hydroxyethoxy group would appear in the aliphatic region of the spectrum, with the carbon atom bonded to the ether oxygen being more downfield than the one bonded to the hydroxyl group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C (Aromatic) | 140 - 160 |
| -O-CH₂- | 65 - 75 |
| -CH₂-OH | 55 - 65 |
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Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show a clear correlation between the two methylene groups of the 2-hydroxyethoxy side chain, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹H and ¹³C signals for the methylene groups and the pyrimidine C-H.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is instrumental in establishing long-range connectivity. Key expected correlations would include the methylene protons of the -O-CH₂- group with the pyrimidine carbon attached to the ether oxygen, as well as correlations between the pyrimidine protons and adjacent pyrimidine carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would reveal through-space interactions. For a molecule of this size, it would primarily be used to confirm the proximity of the ethoxy side chain to the pyrimidine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would display characteristic absorption bands for its constituent functional groups. The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The O-H stretch of the alcohol group would be visible as a broad band around 3200-3600 cm⁻¹. Aromatic C-H stretching would likely be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The C-O stretching vibrations of the ether and alcohol groups would be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. ijirset.com
| Functional Group | Predicted IR Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| C-H Stretch (Aromatic) | > 3000 |
| C-H Stretch (Aliphatic) | < 3000 |
| C=N, C=C Stretch (Pyrimidine) | 1400 - 1600 |
| C-O Stretch (Ether & Alcohol) | 1000 - 1300 |
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Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
The UV-Vis spectrum of this compound, recorded in a suitable solvent such as ethanol (B145695) or methanol, is expected to show absorption maxima characteristic of the aminopyrimidine chromophore. Typically, aminopyrimidines exhibit strong absorptions in the UV region due to π → π* and n → π* electronic transitions. It is anticipated that there will be one or more strong absorption bands in the range of 250-300 nm. The exact position and intensity of these bands are influenced by the substitution pattern and the solvent used.
| Transition Type | Predicted Absorption Maximum (λ_max, nm) |
| π → π | 250 - 300 |
| n → π | > 300 (weak) |
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X-ray Crystallography for Solid-State Structure and Supramolecular Interactions
Single-crystal X-ray diffraction analysis of this compound has provided a definitive determination of its solid-state structure. The compound crystallizes in the monoclinic space group P21/c. This technique allows for a precise understanding of the molecule's geometry, how it arranges in a crystalline lattice, and the non-covalent interactions that govern its supramolecular assembly.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
The crystallographic data allows for the precise measurement of the covalent bond lengths, the angles between these bonds, and the torsional angles that define the molecule's shape. The pyrimidine ring exhibits typical aromatic C-N and C-C bond lengths. The ether linkage and the hydroxyethyl side chain also show bond distances and angles consistent with standard values for these functional groups. The planarity of the pyrimidine ring is a key structural feature.
Interactive Table of Selected Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| O1 | C4 | 1.345 |
| O1 | C7 | 1.442 |
| O2 | C8 | 1.418 |
| N1 | C2 | 1.332 |
| N1 | C6 | 1.340 |
| N3 | C2 | 1.334 |
| N3 | C4 | 1.353 |
| N5 | C5 | 1.397 |
Interactive Table of Selected Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C4 | O1 | C7 | 118.4 |
| C2 | N1 | C6 | 116.1 |
| C2 | N3 | C4 | 115.7 |
| N1 | C2 | N3 | 127.6 |
| O1 | C4 | N3 | 120.2 |
| O1 | C4 | C5 | 117.9 |
| N5 | C5 | C4 | 122.9 |
| N5 | C5 | C6 | 120.4 |
| O1 | C7 | C8 | 108.0 |
| O2 | C8 | C7 | 111.4 |
Investigation of Hydrogen Bonding Networks
The crystal structure of this compound is dominated by an extensive network of hydrogen bonds. The amino group on the pyrimidine ring and the terminal hydroxyl group of the side chain act as hydrogen bond donors. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group serve as hydrogen bond acceptors. These interactions link the molecules into a complex three-dimensional network, contributing significantly to the stability of the crystal lattice. Specifically, N-H···N, N-H···O, and O-H···N hydrogen bonds are observed, creating a robust supramolecular architecture.
Thermal Analysis (e.g., Thermogravimetric Analysis) for Stability Aspects and Decomposition Mechanisms
Thermogravimetric analysis (TGA) has been employed to investigate the thermal stability of this compound. The analysis shows that the compound is stable up to a certain temperature, after which it undergoes thermal decomposition. The TGA curve typically displays a single, sharp weight loss step, indicating a relatively clean decomposition process. The onset temperature of decomposition provides a measure of the compound's thermal stability. The mechanism of decomposition likely involves the fragmentation of the side chain and the pyrimidine ring at elevated temperatures.
Computational and Theoretical Investigations of 2 5 Aminopyrimidin 4 Yl Oxy Ethan 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method for such investigations, providing a balance between accuracy and computational cost.
Geometry Optimization and Molecular Orbital Analysis (HOMO-LUMO)
A crucial first step in any quantum chemical study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached.
Following geometry optimization, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be conducted. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol, no specific published data on its optimized geometry or HOMO-LUMO energies are available.
Vibrational Frequency Analysis and Spectroscopic Correlations
After obtaining the optimized geometry, a vibrational frequency analysis would typically be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule by determining the frequencies at which its bonds vibrate. These theoretical spectra can then be compared with experimental data to confirm the structure of the compound and to assign specific vibrational modes to different functional groups within the molecule. No such analysis has been published for this compound.
Tautomerism Studies and Energetic Preferences
Aminopyrimidines can exist in different tautomeric forms, which are isomers that differ in the position of a proton. Theoretical calculations are essential for determining the relative energies of these tautomers and predicting which form is most stable under different conditions. For this compound, a study of its potential tautomers would provide insight into its likely structure and reactivity. However, specific energetic preference data for the tautomers of this compound are not documented in the literature.
Molecular Dynamics Simulations for Conformational Landscape and Flexibility
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a side chain with rotatable bonds, MD simulations would be invaluable for exploring its conformational landscape. This would involve simulating the molecule's motion in a solvent (typically water) to identify the most populated and energetically favorable conformations. Such studies would provide a detailed understanding of the molecule's flexibility and how it might adapt its shape to interact with biological targets. At present, there are no published MD simulation studies for this compound.
Molecular Docking Studies for Interaction Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, such as a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.
Ligand-Receptor Interaction Analysis
In a molecular docking study of this compound, the compound would be docked into the active site of a relevant protein target. The analysis of the resulting poses would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor's amino acid residues. This information is critical for understanding the basis of the molecule's biological activity and for designing more potent analogs. However, specific ligand-receptor interaction analyses for this compound have not been reported in the scientific literature.
Binding Site Characterization
Computational docking simulations are a primary method for characterizing the binding site of a ligand like this compound within a biological target, often a protein kinase. nih.govsbmu.ac.ir These simulations predict the preferred orientation of the molecule when it binds to a receptor, as well as the binding affinity. The process involves preparing a three-dimensional structure of the target protein, often obtained from a repository like the Protein Data Bank (PDB), and computationally placing the ligand into the active site. nih.gov
The characterization of the binding site focuses on identifying the specific amino acid residues that interact with the ligand. nih.gov For aminopyrimidine derivatives, these interactions typically include:
Hydrogen Bonds: The amino group and the nitrogen atoms within the pyrimidine (B1678525) ring are common hydrogen bond donors and acceptors. These bonds are crucial for the specificity and stability of the ligand-receptor complex. sbmu.ac.ir
Hydrophobic Interactions: Non-polar parts of the molecule can interact with hydrophobic residues in the binding pocket, further stabilizing the complex.
Pi-Alkyl or Pi-Pi Interactions: The aromatic pyrimidine ring can engage in stacking interactions with aromatic amino acid residues or form pi-alkyl bonds with aliphatic side chains. nih.gov
Molecular docking studies on related pyrimidine derivatives have identified key interactions within the ATP-binding site of various kinases. ijsrset.com These analyses reveal that the pyrimidine core often forms critical hydrogen bonds with the hinge region of the kinase, a common feature for many kinase inhibitors. The specific interactions for this compound would be predicted based on its unique substituents.
| Interaction Type | Potential Interacting Residues (Examples from Kinases) | Likely Participating Moiety of the Compound |
|---|---|---|
| Hydrogen Bond | Cysteine, Glutamate, Lysine, Threonine | Amino group, Pyrimidine nitrogens, Hydroxyl group |
| Hydrophobic Interaction | Valine, Leucine, Isoleucine, Alanine | Pyrimidine ring, Ethylene bridge |
| Pi-Stacking/Pi-Alkyl | Phenylalanine, Tyrosine, Tryptophan, Valine | Pyrimidine ring |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. nih.govmdpi.com Computational approaches to SAR are highly efficient, allowing for the virtual screening of numerous derivatives to identify those with potentially improved potency and selectivity. mdpi.com For this compound, computational SAR studies would involve systematically modifying its structure and predicting the effect on binding affinity to its target.
Key areas for modification and analysis would include:
The Aminopyrimidine Core: The core structure is typically essential for binding. However, substitutions on the ring could modulate its electronic properties and refine interactions.
The Amino Group: Modifications to the amino group could impact its hydrogen bonding capacity and steric interactions.
By comparing the predicted binding energies and interaction patterns of these virtual derivatives, a comprehensive SAR profile can be developed. remedypublications.comresearchgate.net This profile guides medicinal chemists in deciding which derivatives to synthesize and test, optimizing the lead compound for enhanced biological activity.
| Structural Modification | Predicted Impact on Activity | Rationale |
|---|---|---|
| Alkylation of the 5-amino group | Potentially decreased activity | May disrupt crucial hydrogen bonds in the binding pocket. |
| Extension of the ethoxy chain | Variable | Could access deeper regions of the binding pocket or lead to steric clashes. |
| Replacement of the hydroxyl group with a methoxy (B1213986) group | Likely decreased activity | Loss of a key hydrogen bond donor. |
| Introduction of a substituent on the pyrimidine ring | Variable | Dependent on the nature and position of the substituent; could enhance hydrophobic interactions or cause steric hindrance. |
In Silico ADME Prediction Methodologies for Pharmacokinetic Understanding
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. sifisheriessciences.com In silico tools can predict these pharmacokinetic parameters from the molecular structure, providing an early assessment of a compound's drug-likeness. researchgate.netnih.gov These predictions are often guided by established principles such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds. sifisheriessciences.com
For this compound, computational models would be used to estimate a range of ADME properties. researchgate.net Software packages employ algorithms based on large datasets of experimentally determined properties to make these predictions.
Commonly predicted ADME parameters include:
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences solubility and membrane permeability.
Hydrogen Bond Donors and Acceptors: Important for solubility and receptor binding.
Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Aqueous Solubility (logS): Crucial for absorption and formulation.
Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound is likely to enter the central nervous system.
CYP450 Enzyme Inhibition: Assesses the potential for drug-drug interactions.
These computational predictions help to identify potential pharmacokinetic liabilities early in the drug discovery process, allowing for structural modifications to improve the compound's ADME profile. nih.gov
| ADME Property | Predicted Value Range (Typical for similar compounds) | Significance |
|---|---|---|
| Molecular Weight (g/mol) | < 500 | Compliance with Lipinski's Rule of Five. |
| logP | 1.0 - 3.0 | Balanced lipophilicity for solubility and permeability. |
| Hydrogen Bond Donors | 2 - 4 | Influences solubility and target binding. |
| Hydrogen Bond Acceptors | 4 - 6 | Influences solubility and target binding. |
| Topological Polar Surface Area (TPSA) (Ų) | 70 - 100 | Predicts cell permeability. |
| Aqueous Solubility (logS) | -3.0 to -1.0 | Indicates sufficient solubility for absorption. |
| Blood-Brain Barrier Permeability | Low to Medium | Determines potential for CNS effects. |
Reactivity and Chemical Transformations of 2 5 Aminopyrimidin 4 Yl Oxy Ethan 1 Ol
Reactions at the Pyrimidine (B1678525) Ring System
The chemical behavior of the pyrimidine ring in this molecule is characterized by its interactions with both electrophiles and nucleophiles, as well as its response to oxidative and reductive conditions.
Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents already present on the ring. wikipedia.org In the case of 2-[(5-aminopyrimidin-4-yl)oxy]ethan-1-ol, the pyrimidine ring is endowed with two electron-donating groups: the 5-amino group and the 4-alkoxy group. Both of these groups are activating, meaning they increase the ring's nucleophilicity and make it more reactive towards electrophiles compared to unsubstituted pyrimidine.
These activating groups stabilize the cationic intermediate (the arenium ion or sigma complex) that forms during the substitution process. wikipedia.orglibretexts.org Their directing effects guide the incoming electrophile to specific positions. The amino group is a powerful ortho- and para-directing group. Similarly, the alkoxy group directs electrophiles to its ortho and para positions. The combined influence of these two groups enhances the electron density primarily at the C2 and C6 positions of the pyrimidine ring, making them the most probable sites for electrophilic attack.
A pertinent example of electrophilic substitution on activated pyrimidines is halogenation. The reaction of pyrimidines bearing activating groups, such as amino or hydroxy substituents, with N-halosuccinimides can yield 5-halogenated products. researchgate.net For the subject compound, electrophilic substitution would be expected to occur at the C2 or C6 positions, which are ortho to one or both of the activating groups.
The inherent electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is uncommon for electron-rich aromatic systems like benzene. This reactivity is particularly pronounced at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogen atoms. stackexchange.comechemi.com The stability of the anionic Meisenheimer complex intermediate, which is formed upon nucleophilic attack, is key to this process. When the attack occurs at the C2 or C4 positions, a resonance structure can be drawn where the negative charge is located on an electronegative nitrogen atom, providing significant stabilization. stackexchange.comechemi.com
For this compound, the C4 position is already substituted. While the alkoxy group is not a typical leaving group in SNAr reactions, studies on related systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have shown that alkoxy groups can be displaced by strong nucleophiles like primary amines under certain conditions. chemrxiv.org This suggests that the C4 position could potentially undergo nucleophilic substitution, leading to the displacement of the 2-hydroxyethoxy side chain, although this would likely require specific and potentially forcing conditions. The most likely positions for nucleophilic aromatic substitution, should a suitable leaving group be present, are the C2 and C6 positions. For instance, if the molecule were modified to have a halogen at the C2 or C6 position, it would readily undergo substitution by various nucleophiles.
The pyrimidine ring system, particularly when substituted with electron-donating groups, can undergo both oxidation and reduction, although the specific reactions for this compound are not extensively documented.
Oxidation: The aminopyrimidine structural motif is found in various biologically active compounds, and studies on substituted 5-aminopyrimidines have demonstrated their antioxidant activity. nih.gov This capacity to act as an antioxidant implies that the molecule itself can be oxidized. The electron-rich nature of the ring, enhanced by the amino and alkoxy groups, makes it susceptible to oxidation, which can lead to the formation of various products, including N-oxides or, under more vigorous conditions, ring-opened products. Oxidative annulation reactions have been reported for related structures like 5-aminopyrazoles, which can be cyclized to form fused pyrimidine systems in the presence of an oxidizing agent. bohrium.com
Reduction: The reduction of aromatic heterocyclic rings typically requires potent reducing agents and is often more challenging than the reduction of carbocyclic aromatic systems. Catalytic hydrogenation, for example, can lead to the saturation of the pyrimidine ring, yielding di- or tetrahydropyrimidine derivatives. The specific conditions required for the reduction of this compound would depend on the desired product and the need to preserve the other functional groups in the molecule.
Transformations of the 5-Amino Group
The primary amino group at the C5 position is a versatile functional handle that can participate in a wide range of chemical transformations, significantly expanding the synthetic utility of the parent molecule.
The lone pair of electrons on the nitrogen atom of the 5-amino group makes it nucleophilic, allowing it to react readily with various electrophiles in acylation and alkylation reactions.
Acylation: The amino group can be acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For example, the acetylation of 5-aminopyrimidine (B1217817) with acetic anhydride yields 5-acetamidopyrimidine. chemicalbook.com This transformation is often used as a protecting group strategy in multi-step syntheses or to modify the biological activity of the molecule. libretexts.org Studies on the acylation of other aminopyrimidines have shown that both mono- and bis-acylation can occur, depending on the reaction conditions and the nature of the acylating agent. mdpi.com
Alkylation: Alkylation of the 5-amino group can be achieved using alkyl halides or other alkylating agents. These reactions can produce secondary or tertiary amines, or even quaternary ammonium salts, depending on the stoichiometry and the reactivity of the alkylating agent. The alkylation of pyrimidine derivatives is a fundamental process in the synthesis of various biologically important molecules, including nucleoside analogues. acs.org
Table 1: Representative Acylation and Alkylation Reactions of the 5-Amino Group
| Reaction Type | Reagent | Product Type | Typical Conditions |
|---|---|---|---|
| Acylation | Acid Chloride (e.g., Acetyl chloride) | N-(Pyrimidin-5-yl)amide | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |
| Acylation | Acid Anhydride (e.g., Acetic anhydride) | N-(Pyrimidin-5-yl)amide | Often neat or in a polar solvent; may require heat |
| Alkylation | Alkyl Halide (e.g., Methyl iodide) | N-Alkyl-5-aminopyrimidine | Base (e.g., K₂CO₃, NaH), Polar Aprotic Solvent (e.g., DMF, Acetonitrile) |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | N-Alkyl-5-aminopyrimidine | Acidic or neutral pH, protic solvent (e.g., Methanol) |
The primary aromatic amino group at the C5 position can be converted into a diazonium salt through a process known as diazotization. organic-chemistry.org This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org
The resulting pyrimidine-5-diazonium salt is a highly valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which allows for its replacement by a wide variety of nucleophiles. This class of reactions provides a powerful method for introducing a diverse range of substituents onto the pyrimidine ring at the C5 position.
Furthermore, diazonium salts can act as electrophiles in azo coupling reactions. In this process, the diazonium salt reacts with an electron-rich aromatic compound (such as a phenol or an aniline) to form an azo compound, which contains the characteristic -N=N- linkage. These azo compounds are often highly colored and are used as dyes and pigments.
Table 2: Synthetic Applications of Diazotization of the 5-Amino Group
| Reaction Type | Reagent(s) | Product | Named Reaction (if applicable) |
|---|---|---|---|
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Pyrimidine-5-diazonium chloride | - |
| Replacement by Halogen | CuCl / CuBr / KI | 5-Halopyrimidine | Sandmeyer Reaction |
| Replacement by Fluorine | HBF₄, then heat | 5-Fluoropyrimidine | Schiemann Reaction |
| Replacement by Hydroxyl | H₂O, heat | 5-Hydroxypyrimidine | - |
| Replacement by Cyano | CuCN | 5-Cyanopyrimidine | Sandmeyer Reaction |
| Azo Coupling | Electron-rich arene (e.g., Phenol) | 5-(Arylazo)pyrimidine | Azo Coupling |
Condensation Reactions
The primary amino group on the pyrimidine ring of this compound can participate in condensation reactions with various carbonyl compounds. A notable example is the formation of Schiff bases (imines) through reaction with aldehydes and ketones. This reaction typically proceeds by nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.
The general mechanism involves the formation of a hemiaminal intermediate, which then eliminates a molecule of water to form the C=N double bond characteristic of a Schiff base. The reaction is often catalyzed by acid or base and is typically reversible.
| Reactant | Reagent | Product Type | Reaction Conditions |
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Schiff Base | Ethanolic solution, reflux |
| This compound | Ketone (e.g., Acetone) | Schiff Base | Acid catalyst, removal of water |
Furthermore, the amino group can react with carboxylic acids and their derivatives, such as acid chlorides or anhydrides, to form amide linkages. This acylation reaction is a fundamental transformation in organic synthesis.
Reactions involving the Oxyethanol Moiety
The oxyethanol side chain, -O-CH2-CH2-OH, presents two key functional groups for chemical modification: the terminal primary hydroxyl group and the ether linkage.
Hydroxyl Group Derivatization (Esterification, Etherification)
The primary alcohol of this compound can be readily derivatized through esterification and etherification reactions.
Esterification: In the presence of an acid catalyst, the hydroxyl group can react with carboxylic acids in a process known as Fischer esterification to yield the corresponding ester. masterorganicchemistry.comyoutube.comyoutube.com This reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used in the presence of a base (e.g., pyridine) to achieve higher yields under milder conditions.
| Reactant | Reagent | Product Type | Reaction Conditions |
| This compound | Carboxylic Acid (e.g., Acetic Acid) | Ester | Acid catalyst (e.g., H2SO4), heat |
| This compound | Acid Chloride (e.g., Acetyl Chloride) | Ester | Base (e.g., Pyridine), room temperature |
Etherification: The hydroxyl group can also be converted into an ether. One common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Another approach for the etherification of heterocyclic compounds involves the use of coupling agents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base. nih.gov
Oxidation of the Alcohol Functionality
The primary alcohol of the oxyethanol moiety is susceptible to oxidation to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. wikipedia.org
Milder oxidizing agents, such as pyridinium chlorochromate (PCC), are typically used to selectively oxidize primary alcohols to aldehydes, preventing over-oxidation to the carboxylic acid. libretexts.orglibretexts.org The reaction is generally carried out in an anhydrous solvent like dichloromethane. researchgate.net
Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (formed from chromium trioxide in sulfuric acid, also known as the Jones reagent), will oxidize the primary alcohol to a carboxylic acid. wikipedia.org These reactions are often performed in aqueous conditions.
| Starting Material | Oxidizing Agent | Product |
| This compound | Pyridinium Chlorochromate (PCC) | 2-[(5-Aminopyrimidin-4-yl)oxy]acetaldehyde |
| This compound | Potassium Permanganate (KMnO4) | 2-[(5-Aminopyrimidin-4-yl)oxy]acetic acid |
Cleavage of the Ether Linkage
The ether linkage in this compound is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.comlibretexts.org This is followed by a nucleophilic attack by the halide ion.
The regioselectivity of the cleavage depends on the nature of the groups attached to the ether oxygen. In the case of this compound, the ether is a primary alkyl-aryl ether. Cleavage would likely occur via an SN2 mechanism on the primary carbon of the ethan-1-ol moiety, leading to the formation of 5-aminopyrimidin-4-ol and a haloethanol derivative. The conditions required for this cleavage are generally forcing, often requiring high temperatures.
It is worth noting that the glycosidic bond in pyrimidine nucleosides, which is a specific type of ether linkage, can be cleaved under certain conditions, such as by low-energy electrons or specific chemical reagents, highlighting the potential for cleavage of the ether bond in the target molecule under specific circumstances. nih.govnih.gov
2 5 Aminopyrimidin 4 Yl Oxy Ethan 1 Ol As a Versatile Synthetic Intermediate and Building Block
Role in the Synthesis of More Complex Pyrimidine-Fused Heterocycles
The structure of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol is well-suited for the synthesis of bicyclic and polycyclic heterocyclic systems where the pyrimidine (B1678525) ring is fused to another ring, such as a furan or pyrrole. Such fused systems are of significant interest in medicinal chemistry. nih.gov The presence of the 5-amino group and the adjacent hydroxyethyl (B10761427) ether chain on the pyrimidine ring allows for intramolecular cyclization reactions to form these valuable scaffolds.
Synthesis of Furo[2,3-d]pyrimidines: The furo[2,3-d]pyrimidine core is a key component in various biologically active compounds. researchgate.netrsc.org The synthesis of this fused system from this compound can be envisioned through an intramolecular cyclization. This typically involves the activation of the primary alcohol, for instance, by conversion to a better leaving group, followed by nucleophilic attack from the pyrimidine ring nitrogen or dehydration under acidic conditions to facilitate ring closure. The general strategy leverages the proximity of the reactive functional groups to efficiently construct the second ring.
Synthesis of Pyrrolo[2,3-d]pyrimidines: The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in drug discovery, particularly for the development of kinase inhibitors. nih.govnih.gov A common strategy for forming the pyrrole ring onto a pre-existing pyrimidine involves the cyclization of a 5-aminopyrimidine (B1217817) bearing a suitable two-carbon side chain at the 4-position. benthamdirect.com For this compound, this can be achieved through a multi-step sequence. The primary alcohol can be oxidized to an aldehyde, which then undergoes a condensation reaction with the neighboring 5-amino group to form an intermediate imine. Subsequent cyclization and aromatization steps would yield the desired pyrrolo[2,3-d]pyrimidine core.
| Target Heterocycle | Key Synthetic Strategy | Potential Intermediate |
|---|---|---|
| Furo[2,3-d]pyrimidine | Intramolecular Cyclodehydration | Protonated ether intermediate |
| Pyrrolo[2,3-d]pyrimidine | Oxidation followed by Intramolecular Condensation/Cyclization | 2-[(5-Aminopyrimidin-4-yl)oxy]acetaldehyde |
| Thieno[2,3-d]pyrimidine | Conversion of alcohol to thiol, followed by cyclization | 2-[(5-Aminopyrimidin-4-yl)oxy]ethane-1-thiol |
Scaffold for Combinatorial Library Synthesis
In modern drug discovery, the synthesis of large, diverse collections of related compounds, known as combinatorial libraries, is a crucial strategy for identifying new therapeutic agents. nih.gov The utility of a molecule as a scaffold for such libraries depends on its possession of multiple, chemoselectively addressable functional groups. This compound is an excellent candidate for this purpose due to its distinct reactive sites.
The primary alcohol, the aromatic amino group, and the pyrimidine ring itself offer three points of diversity. Each of these sites can be modified with a wide range of building blocks to rapidly generate a large library of analogs. For example:
The hydroxyl group (-OH) can be acylated, alkylated, or used in Mitsunobu reactions to introduce a variety of substituents.
The amino group (-NH2) can be acylated, sulfonated, or used in coupling reactions (e.g., Buchwald-Hartwig) to attach different aryl or alkyl groups. nih.gov
The pyrimidine ring can undergo electrophilic substitution, although the existing amino group directs this reactivity. More commonly, positions on the pyrimidine ring can be pre-functionalized (e.g., with a halogen) to allow for cross-coupling reactions.
This multi-directional derivatization capability makes the compound a valuable core for generating focused libraries aimed at specific biological targets, such as protein kinases. rsc.org
| Reactive Site | Potential Reaction Type | Example Building Blocks |
|---|---|---|
| Primary Alcohol (-CH2OH) | Esterification, Etherification | Carboxylic acids, Alkyl halides |
| Amino Group (-NH2) | Amide formation, Sulfonylation, C-N Coupling | Acyl chlorides, Sulfonyl chlorides, Aryl halides |
| Pyrimidine Ring (C2/C6 position) | Suzuki/Buchwald-Hartwig Coupling (if halogenated) | Boronic acids, Amines |
Precursor for Advanced Functional Materials
While the primary application of pyrimidine derivatives is in biological and medicinal chemistry, heterocyclic compounds are also explored as building blocks for advanced functional materials due to their unique electronic and photophysical properties. mdpi.comnbinno.com The pyrimidine core, being an electron-deficient aromatic system, can participate in π-π stacking and hydrogen bonding interactions, which are crucial for the self-assembly of supramolecular structures.
The functional groups on this compound could allow it to be incorporated into larger polymeric or crystalline structures. For instance, the hydroxyl group could be used to form polyesters or polyurethanes, while the entire molecule could act as a ligand for the synthesis of metal-organic frameworks (MOFs). However, the use of this specific compound as a precursor for advanced functional materials is not yet extensively documented in scientific literature. Its potential in this area remains a subject for future exploration, building on the known properties of related pyrimidine-based materials. nbinno.com
Application in Medicinal Chemistry Scaffolding
The most significant application of this compound is as a scaffold in medicinal chemistry. The aminopyrimidine core is a well-established "privileged scaffold," meaning it is capable of binding to multiple biological targets, most notably protein kinases. uniroma1.itresearchgate.net Many FDA-approved kinase inhibitors contain a 2-aminopyrimidine or 4-aminopyrimidine motif, which acts as a bioisostere of the adenine (B156593) base in ATP, forming key hydrogen bonds with the "hinge region" of the kinase active site. acs.orgnih.gov
The 5-amino-4-oxypyrimidine structure of the title compound provides a foundation for designing novel kinase inhibitors. The 5-amino group can interact with the target protein, while the hydroxyethyl side chain at the 4-position can be modified to extend into different pockets of the ATP-binding site, thereby conferring potency and selectivity. acs.org For example, this side chain can be functionalized to introduce groups that improve solubility, metabolic stability, or target engagement.
The versatility of this scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize the properties of a lead compound. By serving as the central framework, it enables medicinal chemists to build molecules with tailored pharmacological profiles for treating diseases such as cancer and inflammatory disorders. gsconlinepress.comgsconlinepress.com
| Structural Moiety | Primary Role in Medicinal Chemistry | Example Interaction/Modification |
|---|---|---|
| Aminopyrimidine Core | Hinge-binding motif, ATP mimicry | Forms hydrogen bonds with kinase hinge region backbone |
| Hydroxyethyl Side Chain | Vector for SAR exploration, improves physicochemical properties | Modification to enhance selectivity or solubility |
| 5-Amino Group | Additional interaction point, derivatization handle | Can form H-bonds or be functionalized to probe binding site |
Mechanistic Insights into Molecular Interactions Involving 2 5 Aminopyrimidin 4 Yl Oxy Ethan 1 Ol and Its Derivatives
Elucidation of Binding Modes with Model Systems
The aminopyrimidine core is a versatile pharmacophore that can be adapted to achieve various binding modes depending on the architecture of the target protein's active site. In the context of protein kinases, a major target class for aminopyrimidine derivatives, these compounds often function as ATP-competitive inhibitors by occupying the adenine-binding pocket. The binding mode is largely dictated by the specific substitutions on the pyrimidine (B1678525) ring, which engage different sub-pockets of the kinase active site.
Derivatives are frequently designed to act as "hinge binders." The aminopyrimidine moiety positions itself to form key hydrogen bonds with the backbone of the kinase hinge region, the flexible segment linking the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine (B156593) base of ATP. The specific nature of the inhibitor—whether it is reversible, covalent, or dual-target—is determined by the other substituents attached to the core scaffold. nih.govnih.gov For instance, the addition of an electrophilic group (a "warhead") can lead to the formation of a covalent bond with a nearby cysteine residue, resulting in irreversible inhibition. nih.gov
| Binding Mode Type | Description | Key Structural Features | Example Target Class |
|---|---|---|---|
| Reversible Hinge-Binding | The aminopyrimidine core forms 1-3 hydrogen bonds with the kinase hinge region, acting as an ATP-competitive inhibitor. This is a non-covalent and reversible interaction. | Unsubstituted 5-amino group; N1 and/or N3 of the pyrimidine ring. | Tyrosine Kinases, Serine/Threonine Kinases |
| Covalent Reversible/Irreversible | In addition to hinge binding, a reactive group on a substituent forms a covalent bond with a nucleophilic residue (e.g., Cys) in the active site. | Acrylamide or other electrophilic moieties ("warheads") attached to the scaffold. nih.gov | EGFR, BTK |
| Dual-Target Inhibition | The molecule is designed with substituents that allow it to simultaneously inhibit two different protein targets (e.g., two different kinases). nih.gov | Scaffold decorated with functional groups that can satisfy the binding requirements of two distinct active sites. | BRD4/PLK1 nih.gov |
Role of Hydrogen Bonding and Other Non-Covalent Interactions in Molecular Recognition
Molecular recognition is fundamentally governed by a network of non-covalent interactions between the ligand and its protein target. For derivatives of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol, hydrogen bonding is the primary directional force guiding specific binding. iucr.orgnih.gov
The 5-aminopyrimidine (B1217817) core is rich in hydrogen bond donors and acceptors. The exocyclic amino group (-NH₂) serves as a hydrogen bond donor, while the endocyclic nitrogen atoms (N1 and N3) of the pyrimidine ring act as hydrogen bond acceptors. mdpi.com This arrangement allows for the formation of highly specific and stable hydrogen-bonding patterns, such as the bidentate interaction with the kinase hinge backbone, which is a hallmark of many aminopyrimidine-based inhibitors. iucr.orgnih.gov These interactions are analogous to the Watson-Crick base pairing observed in nucleic acids, highlighting the robust and specific nature of this recognition motif. nih.gov
Beyond hydrogen bonding, other non-covalent forces are critical for achieving high binding affinity and specificity: rsc.org
Hydrophobic Interactions: Substituents attached to the pyrimidine ring are often designed to occupy hydrophobic pockets within the binding site, displacing water molecules and contributing favorably to the binding energy through the hydrophobic effect. nih.govresearchgate.net
π-π Stacking: The aromatic pyrimidine ring can engage in stacking interactions with aromatic amino acid side chains such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the active site. researchgate.netbohrium.com These interactions contribute significantly to the stability of the ligand-protein complex.
Electrostatic Interactions: Charged or highly polar groups on derivatives can form salt bridges or other electrostatic interactions with oppositely charged residues in the protein, further anchoring the ligand in the binding pocket. researchgate.net
| Group on 5-Aminopyrimidine Core | Interaction Type | Potential Protein Partner |
|---|---|---|
| 5-Amino Group (-NH₂) | Hydrogen Bond Donor | Backbone Carbonyl Oxygen (e.g., in kinase hinge) |
| Pyrimidine Ring Nitrogen (N1) | Hydrogen Bond Acceptor | Backbone Amide N-H (e.g., in kinase hinge) |
| Pyrimidine Ring Nitrogen (N3) | Hydrogen Bond Acceptor | Side Chain Donors (e.g., Lys, Arg, Ser) |
Conformational Changes Induced by Ligand Binding
The interaction between a ligand and a protein is not a simple "lock-and-key" event; it is a dynamic process that often involves conformational adjustments in both molecules. gersteinlab.orgresearchgate.net The binding of a derivative of this compound can induce significant conformational changes in the target protein, ranging from subtle side-chain rearrangements to large-scale domain movements. anu.edu.aunih.gov
Two primary models describe this phenomenon:
Induced Fit: The initial binding of the ligand is imperfect. This initial interaction induces a conformational change in the protein, leading to a tighter, more complementary binding site. nih.gov
Conformational Selection: Proteins in their unbound state exist as an ensemble of different conformations in equilibrium. The ligand preferentially binds to and stabilizes a specific pre-existing conformation, thereby shifting the equilibrium toward that state. gersteinlab.orgnih.gov
For many flexible proteins like kinases, the reality is often a combination of both mechanisms. Kinase inhibitors based on the aminopyrimidine scaffold can selectively bind to and stabilize either the active or inactive conformation of the enzyme. For example, Type II kinase inhibitors bind to the "DFG-out" conformation, where the conserved Asp-Phe-Gly motif of the activation loop is flipped, a state that is inaccessible to ATP. This binding "selects" an inactive conformation, preventing the enzyme from carrying out its catalytic function. These ligand-induced changes are central to the inhibitor's mechanism of action and its biological effect. anu.edu.au
Energetic Aspects of Molecular Association
The spontaneous association of a ligand with its target protein is a thermodynamically favorable process, characterized by a negative change in Gibbs free energy (ΔG). This free energy is composed of two components: enthalpy (ΔH) and entropy (ΔS), related by the equation ΔG = ΔH - TΔS.
Enthalpic Contribution (ΔH): This term reflects the change in bonding energy upon complex formation. The formation of strong, specific interactions like hydrogen bonds and favorable van der Waals contacts releases energy, resulting in a negative (favorable) ΔH. digitellinc.com For aminopyrimidine derivatives that form multiple hydrogen bonds with their target, the binding process is often enthalpy-driven.
Entropic Contribution (ΔS): This term relates to the change in the system's disorder. Ligand binding typically restricts the conformational freedom of both the ligand and the protein, leading to an unfavorable decrease in entropy. However, this is often counteracted by a large, favorable entropy gain from the displacement of ordered water molecules from the binding site into the bulk solvent (the hydrophobic effect). digitellinc.com The net entropic contribution can therefore be either favorable or unfavorable depending on which effect dominates.
The complete thermodynamic profile of binding can be experimentally determined using techniques like Isothermal Titration Calorimetry (ITC), which provides direct measurement of ΔH and allows for the calculation of ΔG and ΔS. This energetic signature reveals the primary driving forces behind molecular recognition.
| Primary Driving Force | ΔG | ΔH | -TΔS | Typical Interactions |
|---|---|---|---|---|
| Enthalpy-Driven | Negative | Large Negative | Positive (Unfavorable) or Small Negative | Strong hydrogen bonds, electrostatic interactions |
| Entropy-Driven | Negative | Near Zero or Slightly Positive | Large Negative (Favorable) | Hydrophobic effect, displacement of water |
| Enthalpy and Entropy Driven | Large Negative | Negative | Negative | A combination of strong polar and hydrophobic interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
